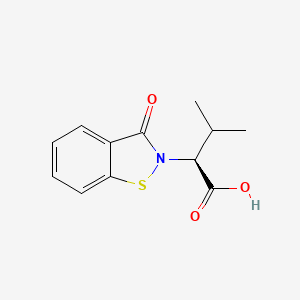
1H-Pyrazole-3-carboxaldehyde, 5-(4-pyridinyl)-
Übersicht
Beschreibung
1H-Pyrazole-3-carboxaldehyde is a heterocyclic organic compound with the molecular formula C4H4N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-3-carboxaldehyde consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The SMILES string representation is O=Cc1cc[nH]n1 .Physical And Chemical Properties Analysis
1H-Pyrazole-3-carboxaldehyde is a solid substance . It has a molecular weight of 96.09 . The InChI key is ICFGFAUMBISMLR-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Pyrazolothiazoles and Pyrazolothiazines
This compound is utilized in the synthesis of fused pyrazolothiazoles and pyrazolothiazines . These heterocyclic frameworks are significant due to their pharmacological potential, particularly in the development of new antitumor agents. The annulation of the pyrazole ring to the thiazole or thiazine ring is a key step in creating compounds with higher specificity and lower toxicity.
Biological Activity in Medicinal Chemistry
The pyrazole and pyridine rings present in this compound are structural subunits of many biologically active molecules . It has been found that derivatives of this compound exhibit a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.
Development of Anticancer Agents
Researchers are exploring the use of this compound in the development of anticancer drugs . The combination of thiazole and pyrazole rings, as found in this compound, is being investigated for their potential as topoisomerase II alpha inhibitors and inhibitors of the Hh signaling cascade, which are critical pathways in cancer progression.
Pharmaceutical Intermediates
“3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde” serves as an intermediate in the synthesis of various pharmaceutical compounds . Its role as a building block in organic synthesis is crucial for creating new molecules with potential therapeutic applications.
Structural Similarity to Purine Bases
Due to its structural similarity to the purine bases adenine and guanine, this compound is of interest in the design of drugs that can interact with nucleic acids or proteins that bind purine bases . This similarity opens up possibilities for the compound to be used in the treatment of diseases related to purine metabolism or signaling.
Potential in Diabetes Treatment
The compound has shown efficacy in reducing blood glucose levels, suggesting its potential application in the prevention and treatment of disorders involving elevated plasma blood glucose . This includes conditions such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZCCANJMRRJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)

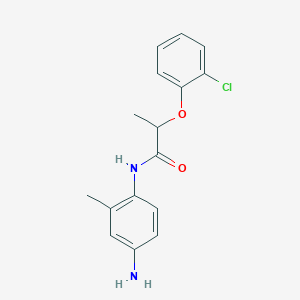

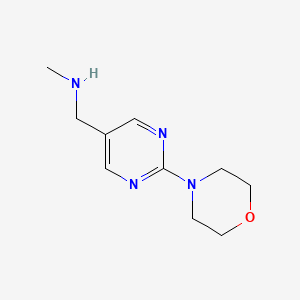
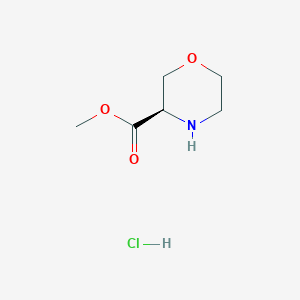
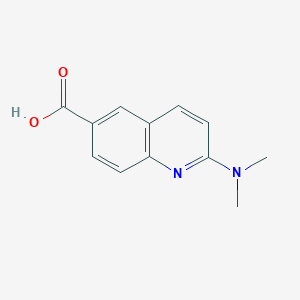
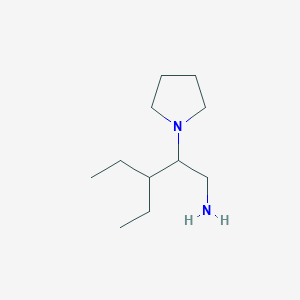
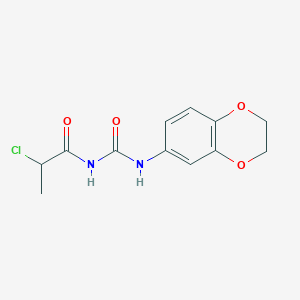

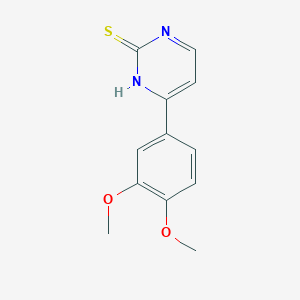

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
